(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone class, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure includes a (4Z)-configured ethylidene group substituted with a 2-(4-hydroxyphenyl)ethylamino moiety, a methyl group at position 5, and a phenyl group at position 2. Pyrazolone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-14(21-13-12-16-8-10-18(24)11-9-16)19-15(2)22-23(20(19)25)17-6-4-3-5-7-17/h3-11,22,24H,12-13H2,1-2H3 |
InChI Key |
SQKVPCQSDPMGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: Peroxides, metal oxides, or molecular oxygen.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
- Oxidation: Quinone derivatives.
- Reduction: Amines.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Mechanism of Action
- Compound X’s mechanism of action depends on its specific application.
- In anti-inflammatory research, it may modulate inflammatory pathways by inhibiting enzymes or cytokines.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
The structural and functional diversity of pyrazolone derivatives allows for tailored biological activity. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compounds with 4-nitrophenyl (e.g., ) or fluorophenyl () substituents exhibit enhanced antimicrobial and cytotoxic activity due to increased electrophilicity . Hydrophilic Moieties: The 4-hydroxyphenyl ethylamino group in the target compound may improve solubility and receptor binding compared to hydrophobic analogs like diphenyl derivatives () .
Synthetic Approaches :
- Ultrasound-assisted synthesis () and click chemistry () are efficient for introducing triazole and hydrazone functionalities, which are critical for antimicrobial activity .
Biological Activity Trends: Anticancer Activity: Piperazine-containing derivatives () show promise in cytotoxicity assays, likely due to DNA intercalation or kinase inhibition . Anti-inflammatory Activity: Benzylidene derivatives with electron-donating groups (e.g., dimethylamino in ) exhibit superior COX-2 inhibition .
Biological Activity
The compound known as (4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, which are recognized for their diverse biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazolone ring, a phenyl group, and an aminoethylidene side chain. Its molecular formula is with a molecular weight of approximately 392.5 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 884415-09-2 |
| SMILES | CC(=NCCc1ccc(O)cc1)c1c(C)[nH]n(-c2nc3ccccc3s2)c1=O |
The primary mechanism of action for this compound is through the inhibition of cyclooxygenase enzymes (COX), particularly COX-II. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Inhibition Profile
Recent studies have demonstrated that this compound exhibits significant COX-II inhibitory activity with an IC50 value comparable to established COX inhibitors like Celecoxib. For instance, one study reported that related compounds in the same class showed IC50 values ranging from 0.011 μM to higher values depending on structural modifications .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated through various in vitro and in vivo studies. The compound has shown efficacy in reducing inflammation markers and mediators associated with chronic inflammatory conditions.
Case Study: Efficacy in Animal Models
In a controlled study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain behaviors compared to control groups. The effective dose (ED50) was found to be around 35.7 μmol/kg, indicating a strong therapeutic potential for treating inflammatory diseases .
Antioxidant Activity
In addition to its anti-inflammatory effects, the compound has demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which is crucial for preventing cellular damage associated with various diseases.
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazone Formation | Ethanol, reflux, 8h | 70 | 92 |
| Cyclization | Acetic acid, 60°C, 4h | 65 | 95 |
| Purification | Column chromatography (SiO) | 60 | 99 |
Q. Table 2: Biological Activity Comparison
| Analog Substituent | COX-2 IC (μM) | Anticancer EC (μM) |
|---|---|---|
| 4-Hydroxyphenyl (Target) | 3.2 | 15 |
| 4-Chlorophenyl | >50 | 28 |
| 4-Methoxyphenyl | 12 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
